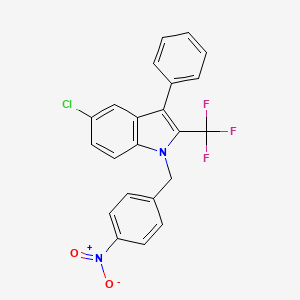
5-chloro-1-(4-nitrobenzyl)-3-phenyl-2-(trifluoromethyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-1-(4-nitrobenzyl)-3-phenyl-2-(trifluoromethyl)-1H-indole is a useful research compound. Its molecular formula is C22H14ClF3N2O2 and its molecular weight is 430.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Palladium-Catalyzed Synthesis and Functionalization
Palladium-catalyzed reactions have significantly impacted the synthesis and functionalization of indoles, a category to which 5-chloro-1-(4-nitrobenzyl)-3-phenyl-2-(trifluoromethyl)-1H-indole belongs. These methodologies offer a broad range of functionalities applicable to complex molecules, providing access to fine chemicals, pharmaceutical intermediates, and active ingredients efficiently and with minimal waste, aligning with green chemistry principles. Such techniques underscore the versatility of palladium catalysis in modifying organic synthesis approaches (Cacchi & Fabrizi, 2005).
Fluoroindolecarboxylic Acids Synthesis
The preparation of fluoroindolecarboxylic acids, derivatives related to the broader family of indoles, has been achieved through direct synthesis from corresponding fluoroindoles or via halogen/metal permutation. This method highlights the significance of fluoroindole derivatives in synthetic chemistry, providing insights into the manipulation of halogenated indoles for the development of compounds with potential biological activities (Schlosser, Ginanneschi, & Leroux, 2006).
Tritium Labeling in Drug Discovery
Tritium labeling of compounds, such as leukotriene biosynthesis inhibitors, demonstrates the application of indoles in drug discovery and development. Through specific synthesis pathways, researchers can create tritiated versions of bioactive molecules, facilitating the study of drug behavior in biological systems. This process exemplifies the integration of indole chemistry into the development of therapeutic agents (SchmidtStanley et al., 1991).
Photocleavable Protecting Groups
The o-nitrobenzyl group has been identified as a viable nitrogen protecting group for indoles, indicating the manipulation of indole derivatives in synthetic pathways. Such protecting groups are pivotal in the stepwise construction of complex molecules, showcasing the adaptability of indole chemistry in various synthetic applications (Voelker, Ewell, Joo, & Edstrom, 1998).
Apoptosis Inducers Discovery
Research into indole-2-carboxylic acid benzylidene-hydrazides, which include structures akin to this compound, has led to the discovery of new classes of potent apoptosis inducers. This highlights the therapeutic potential of indole derivatives in cancer treatment, underscoring the role of indole chemistry in medicinal chemistry and pharmacology (Zhang et al., 2004).
Propriétés
IUPAC Name |
5-chloro-1-[(4-nitrophenyl)methyl]-3-phenyl-2-(trifluoromethyl)indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF3N2O2/c23-16-8-11-19-18(12-16)20(15-4-2-1-3-5-15)21(22(24,25)26)27(19)13-14-6-9-17(10-7-14)28(29)30/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOQXAIRSGAORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C3=C2C=C(C=C3)Cl)CC4=CC=C(C=C4)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
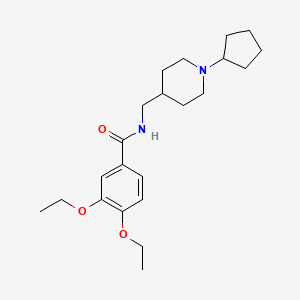
![2-{[1-(4-Methylpyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2905051.png)
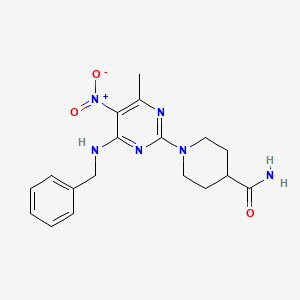

![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2905056.png)
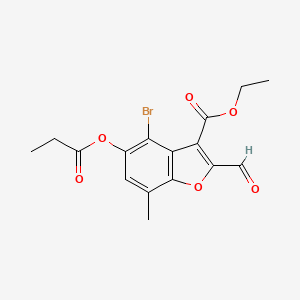

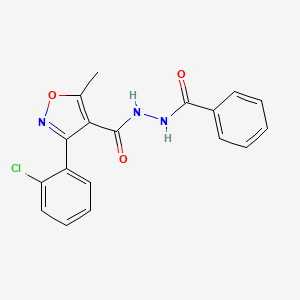
![3-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-2,1-benzoxazole](/img/structure/B2905062.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2,5-dichlorothiophene-3-carboxylate](/img/structure/B2905063.png)
![2-(2-Fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2905067.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine](/img/structure/B2905070.png)


